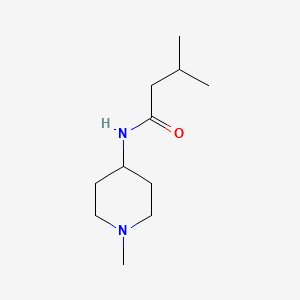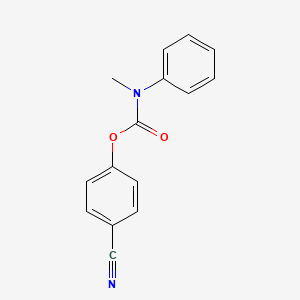
3-methyl-N-(1-methyl-4-piperidinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(1-methyl-4-piperidinyl)butanamide, also known as MPBD, is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has been studied for its potential use in scientific research. MPBD has been found to have a unique mechanism of action that makes it a valuable tool for studying the central nervous system.
Wirkmechanismus
3-methyl-N-(1-methyl-4-piperidinyl)butanamide acts as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By increasing the levels of dopamine in the brain, 3-methyl-N-(1-methyl-4-piperidinyl)butanamide can produce feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide are complex and not fully understood. It has been found to increase the levels of dopamine in the brain, which can lead to feelings of euphoria and pleasure. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide has also been found to increase the levels of norepinephrine and serotonin in the brain, which can affect mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-N-(1-methyl-4-piperidinyl)butanamide in lab experiments include its unique mechanism of action, which makes it a valuable tool for studying the central nervous system. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide has also been found to produce consistent and reliable results in lab experiments. The limitations of using 3-methyl-N-(1-methyl-4-piperidinyl)butanamide in lab experiments include the complexity of its synthesis, which requires expertise in organic chemistry. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide is also a psychoactive substance, which means that it must be handled with care to avoid accidental exposure.
Zukünftige Richtungen
There are many future directions for the study of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide. One area of research is the development of new drugs that target the dopamine system in the brain. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide has been found to be a valuable tool for studying the effects of drugs on the brain, and this research could lead to the development of new treatments for addiction and other neurological disorders. Another area of research is the study of the biochemical and physiological effects of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide, which could lead to a better understanding of the mechanisms of addiction and other neurological disorders.
Synthesemethoden
The synthesis of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide involves several steps, including the reaction of 3-methylbutanoyl chloride with 1-methyl-4-piperidone in the presence of a base. The resulting product is then purified through a series of steps to obtain the final compound. The synthesis of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(1-methyl-4-piperidinyl)butanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a unique mechanism of action that makes it a valuable tool for studying the central nervous system. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide has been used in studies on the effects of drugs on the brain, as well as in studies on the neurobiology of addiction.
Eigenschaften
IUPAC Name |
3-methyl-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-11(14)12-10-4-6-13(3)7-5-10/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGGVJFPZUNZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-methylpiperidin-4-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4894578.png)


![5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B4894594.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4894597.png)
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)

![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B4894654.png)
![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)